Di-8-ANEPPS

Vue d'ensemble

Description

Ces colorants sont sensibles aux variations du potentiel membranaire et sont largement utilisés dans l'étude des cellules excitables, telles que les neurones et les cellules cardiaques . Le Di-8-ANEPPS est particulièrement apprécié pour sa capacité à détecter des variations de potentiel membranaire de l'ordre de la milliseconde, ce qui en fait un outil crucial dans les études électrophysiologiques .

Mécanisme D'action

Target of Action

Di-8-ANEPPS is a naphthylstyryl voltage-sensitive dye . Its primary targets are the cellular membranes where it detects changes in membrane potential . It has been used to monitor ion currents in pituitary GH3 cells .

Mode of Action

This compound operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . It has been shown to reversibly increase the amplitude of Ca2±activated K+ current . It enhances the activity of large-conductance Ca2±activated K+ (BKCa) channels .

Biochemical Pathways

The compound’s action primarily affects the membrane potential of cells . It is involved in physiological processes such as nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating .

Pharmacokinetics

It is known that the dye is soluble in ethanol, dmso, and dmf . It is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .

Result of Action

This compound has been used to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . It has been shown to decrease the firing of action potentials in GH3 cells .

Action Environment

The action of this compound is influenced by the environment. For instance, it is less susceptible to internalization than di-4-ANEPPS, permitting extended observation . Its spectral properties are highly dependent on the environment .

Analyse Biochimique

Biochemical Properties

Di-8-ANEPPS operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . This optical response is sufficiently fast to detect transient (millisecond) potential changes in excitable cells, including single neurons, cardiac cells, and intact brains . The magnitude of their potential-dependent fluorescence change is often small .

Cellular Effects

This compound has been shown to interact with the lipid bilayer of cell membranes . It has been used to measure transmembrane potentials statically and dynamically . The dye is less susceptible to internalization than di-4-ANEPPS, permitting extended observation .

Molecular Mechanism

This compound operates by means of a change in their electronic structure, and consequently their fluorescence properties, in response to a change in the surrounding electric field . These dyes display a potential-dependent shift in their excitation spectra, thus permitting the quantitation of membrane potential using excitation ratio measurements .

Temporal Effects in Laboratory Settings

This compound has been shown to be less susceptible to internalization than di-4-ANEPPS, permitting extended observation This suggests that this compound may be more stable over time in laboratory settings

Transport and Distribution

This compound is introduced into cells by direct addition of stock solution to cell culture medium . It is soluble in ethanol, DMSO, and DMF

Subcellular Localization

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Di-8-ANEPPS implique la réaction de la 4-(2-(6-(dioctylamino)-2-naphtyl)vinyl)pyridine avec la 1,3-propanesultone. La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) ou l'éthanol, sous conditions de reflux .

Méthodes de production industrielle : En milieu industriel, la production du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le Di-8-ANEPPS subit principalement des réactions liées à ses propriétés fluorescentes. Celles-ci comprennent :

Extinction de la fluorescence : L'interaction avec des agents d'extinction peut réduire l'intensité de sa fluorescence.

Photoblanchiment : Une exposition prolongée à la lumière peut entraîner la dégradation de ses propriétés fluorescentes

Réactifs et conditions courants :

Solvants : L'éthanol, le DMSO et le diméthylformamide (DMF) sont des solvants couramment utilisés.

Agents d'extinction : Divers ions et molécules peuvent agir comme agents d'extinction, affectant la fluorescence du this compound

Principaux produits : Le principal produit d'intérêt est le this compound fluorescent lié aux membranes cellulaires, qui est utilisé pour l'imagerie et la mesure des variations du potentiel membranaire .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde pour étudier la dynamique et les interactions membranaires.

Biologie : Employé en imagerie de cellules vivantes pour surveiller les variations du potentiel membranaire dans les neurones et les cellules cardiaques.

Médecine : Utilisé dans la recherche sur les troubles neurologiques et la fonction cardiaque.

Industrie : Appliqué dans le développement de biosenseurs et d'outils de diagnostic .

5. Mécanisme d'action

Le this compound fonctionne en modifiant ses propriétés de fluorescence en réponse aux modifications du champ électrique environnant. Ce changement est dû à un décalage de sa structure électronique, qui affecte ses spectres d'excitation et d'émission. Le colorant se lie à la bicouche lipidique des membranes cellulaires, ce qui lui permet de détecter les variations du potentiel membranaire avec une grande sensibilité .

Composés similaires :

Di-4-ANEPPS : Un autre membre de la famille des colorants ANEP, utilisé pour des applications similaires mais avec des propriétés spectrales différentes.

Di-2-ANEPEQ : Un colorant ANEP hydrosoluble, adapté à différentes conditions expérimentales

Unicité du this compound : Le this compound est unique en raison de sa forte lipophilie, qui lui permet de rester dans la feuille externe de la membrane cellulaire pendant de longues périodes. Cette propriété le rend particulièrement utile pour les études à long terme des variations du potentiel membranaire .

Applications De Recherche Scientifique

Di-8-ANEPPS has a wide range of applications in scientific research:

Chemistry: Used as a probe to study membrane dynamics and interactions.

Biology: Employed in live-cell imaging to monitor changes in membrane potential in neurons and cardiac cells.

Medicine: Utilized in research on neurological disorders and cardiac function.

Industry: Applied in the development of biosensors and diagnostic tools .

Comparaison Avec Des Composés Similaires

Di-4-ANEPPS: Another member of the ANEP dye family, used for similar applications but with different spectral properties.

Di-2-ANEPEQ: A water-soluble ANEP dye, suitable for different experimental conditions

Uniqueness of Di-8-ANEPPS: this compound is unique due to its high lipophilicity, which allows it to remain in the outer leaflet of the cell membrane for extended periods. This property makes it particularly useful for long-term studies of membrane potential changes .

Activité Biologique

Di-8-ANEPPS, a voltage-sensitive fluorescent dye, has garnered significant attention in biological research due to its utility in measuring transmembrane potentials across various cell types. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and recent findings from diverse studies.

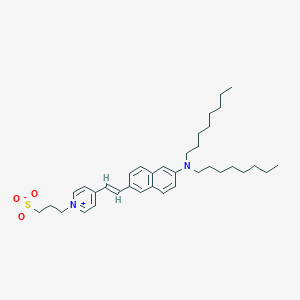

Chemical Structure and Properties

This compound (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is characterized by a large dioctylamino tail that minimizes internalization and enhances its sensitivity for voltage measurements. The dye exhibits a unique twisted intramolecular charge transfer (TICT) mechanism that allows it to respond to changes in membrane potential effectively .

This compound operates primarily through fluorescence changes in response to alterations in membrane potential. The sensitivity of the dye is quantified as a change in relative fluorescence per unit change in membrane voltage, with reported values ranging from 0.015 to 0.15 (100 mV)⁻¹ depending on the measurement technique used .

Applications in Biological Research

This compound has been employed across various fields of biological research:

- Neuroscience : Used to measure action potentials in neurons, providing insights into neuronal signaling and excitability.

- Cardiology : Applied in cardiac myocytes to study electrical activity and arrhythmias .

- Cell Membrane Studies : Utilized to assess membrane fluidity and cholesterol content's impact on membrane dynamics .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in different biological contexts:

- Transmembrane Potential Measurement : In a study involving isolated myocytes, this compound effectively tracked voltage changes during action potentials, demonstrating its capability for real-time monitoring of electrical activity .

-

Cholesterol-Induced Rigidity : Research indicated that increasing cholesterol levels in model membranes significantly affected the fluorescence lifetime of this compound. Specifically, fluorescence lifetimes increased from 2.36 ns to 3.65 ns as cholesterol content rose from 0% to 50%, indicating reduced membrane fluidity .

Cholesterol Concentration Fluorescence Lifetime (ns) 0% 2.36 15% 2.70 24% 2.70 40% 3.52 50% 3.65 - Extracellular Vesicle Analysis : In studies examining extracellular vesicles (EVs), this compound was utilized for flow cytometry to quantify EVs' protein expression over time post-implantation . The dye's specificity allowed for detailed tracking of EV dynamics and immune responses.

Propriétés

IUPAC Name |

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFSUSNUALIXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424766 | |

| Record name | Di-8-ANEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157134-53-7 | |

| Record name | Di-8-ANEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.